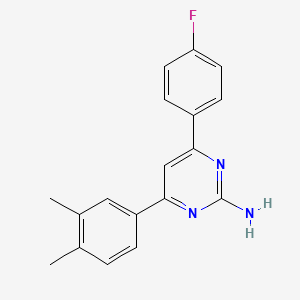

4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Description

4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 4 and 6 with 3,4-dimethylphenyl and 4-fluorophenyl groups, respectively, and an amine group at position 2. Its CAS number is 1354915-94-8 . The compound’s structure combines electron-donating methyl groups (on the 3,4-dimethylphenyl moiety) and an electron-withdrawing fluorine atom (on the 4-fluorophenyl group), which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3/c1-11-3-4-14(9-12(11)2)17-10-16(21-18(20)22-17)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXYKYYZIXGNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Substitution Reactions: The 3,4-dimethylphenyl and 4-fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, primarily at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products

Oxidation: Formation of 3,4-dimethylbenzaldehyde, 3,4-dimethylbenzoic acid, and 4-fluorobenzaldehyde.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of halogenated, nitrated, and sulfonated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

- Enzyme Inhibition : The compound is being studied for its potential as an inhibitor of specific enzymes involved in disease pathways. Its structure allows it to bind effectively to active sites of target enzymes, which may include kinases and proteases.

-

Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported the following IC50 values:

These results suggest its potential utility in oncology as a therapeutic agent targeting cancer cells.

Cell Line IC50 (µM) A549 (Lung adenocarcinoma) 5.9 ± 1.7 SW-480 (Colorectal cancer) 2.3 ± 0.91 MCF-7 (Breast cancer) 5.65 ± 2.33 - Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways that are critical in numerous diseases.

Materials Science Applications

The unique electronic and optical properties of 4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine make it a valuable building block for the synthesis of novel materials. Its structural characteristics can be exploited to develop materials with desired electronic properties for applications in organic electronics and photonics.

Biological Studies

In biological research, this compound serves as a tool for studying interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into cellular mechanisms and disease pathways.

Industrial Applications

The compound can also function as an intermediate in the synthesis of other valuable chemicals or materials within the pharmaceutical industry, contributing to the development of new drugs or chemical products.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Pyrimidine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and radiosensitizing effects. Below is a detailed comparison of the target compound with key analogs:

Structural and Electronic Features

Key Observations :

- The target compound’s 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, while the 4-fluorophenyl group adds moderate electron withdrawal. This combination may enhance membrane permeability compared to analogs with strongly electron-deficient cores (e.g., PPA5 with -NO₂) .

Antimicrobial Activity

- 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22): Demonstrated significant activity against S. aureus due to the electron-withdrawing -Cl group and polar morpholine moiety .

- 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (24): Showed pronounced activity against beta-hemolytic Streptococcus , suggesting fluorine’s role in enhancing target binding.

- Target Compound : While direct antimicrobial data are unavailable, its fluorine substituent may confer similar advantages, but the electron-donating methyl groups could reduce potency compared to chloro or nitro analogs.

Anticancer Potential

- PPA5 and related N-phenylpyrimidin-2-amine derivatives exhibited radiosensitizing effects on human lung cancer cells via cell cycle regulation . The nitro group in PPA5 enhances redox activity, which the target compound lacks.

Physicochemical Properties

Key Observations :

Biological Activity

Overview

4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class, characterized by a pyrimidine ring with specific substitutions that enhance its biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as an enzyme or receptor inhibitor.

- IUPAC Name : this compound

- Molecular Formula : C18H16FN3

- Molecular Weight : 293.338 g/mol

- CAS Number : 1354927-03-9

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes and receptors. The presence of both 3,4-dimethyl and 4-fluorophenyl substitutions contributes to its binding affinity and selectivity towards specific molecular targets. Common targets include:

- Kinases

- Proteases

- G-protein coupled receptors

These interactions can lead to the modulation of signaling pathways implicated in various diseases.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study reported IC50 values indicating its effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung adenocarcinoma) | 5.9 ± 1.7 |

| SW-480 (Colorectal cancer) | 2.3 ± 0.91 |

| MCF-7 (Breast cancer) | 5.65 ± 2.33 |

These results suggest that the compound can induce apoptosis in cancer cells, particularly in lung cancer cells, highlighting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as fluorine, enhances the biological activity of the compound. The following observations were made:

- Compounds with halogen substitutions (e.g., F and Cl) showed increased antiproliferative activity compared to those without.

- Substitutions at the para position on the phenyl ring were more effective than those at the meta position.

This information is crucial for guiding future modifications of the compound to enhance efficacy .

Case Studies

- Cytotoxic Evaluation : A recent study evaluated a series of pyrimidine derivatives, including our compound of interest, against multiple cancer cell lines. The findings indicated that compounds with similar structural features exhibited comparable or superior cytotoxicity to established chemotherapeutics like Cisplatin .

- Mechanistic Insights : In vitro studies have shown that this compound can arrest the cell cycle at the S phase and induce apoptosis in a dose-dependent manner. Flow cytometry analyses revealed significant increases in late apoptotic cells when treated with higher concentrations of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.